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molecular formula C12H8N2O3 B8512410 2-Benzoyl-pyrimidine-5-carboxylic acid

2-Benzoyl-pyrimidine-5-carboxylic acid

Cat. No. B8512410
M. Wt: 228.20 g/mol
InChI Key: UQXIUGPNTVMYPH-UHFFFAOYSA-N
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Patent
US08258130B2

Procedure details

2-Benzoyl-pyrimidine-5-carboxylic acid methyl ester (420 mg, 1.73 mmol) is dissolved in THF (5 mL), and a solution of LiOH (46 mg, 1.91 mmol) in water (5 mL) is added in one portion at 0° C. The mixture is stirred at 0° C. for 60 min. THF is evaporated in vacuo, and the residue is diluted with water (5 mL) and washed with ether (10 mL). The aqueous layer is acidified with 2 N aqueous HCl to pH ˜3. The resulting precipitate is collected by filtration, washed with water three times, and dried in vacuum oven overnight to afford 2-benzoyl-pyrimidine-5-carboxylic acid (260 mg, 66%). MS: 229 (M+H); 1H NMR (300 MHz, DMSO): δ 7.60 (m, 3H), 7.73 (m, 1H), 7.85 (m, 2H), 9.4 (s, 1H).
Name
2-Benzoyl-pyrimidine-5-carboxylic acid methyl ester
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
46 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[N:7][C:8]([C:11](=[O:18])[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:9][CH:10]=1)=[O:4].[Li+].[OH-]>C1COCC1.O>[C:11]([C:8]1[N:9]=[CH:10][C:5]([C:3]([OH:4])=[O:2])=[CH:6][N:7]=1)(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
2-Benzoyl-pyrimidine-5-carboxylic acid methyl ester
Quantity
420 mg
Type
reactant
Smiles
COC(=O)C=1C=NC(=NC1)C(C1=CC=CC=C1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
46 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF is evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue is diluted with water (5 mL)
WASH
Type
WASH
Details
washed with ether (10 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water three times
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=NC=C(C=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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